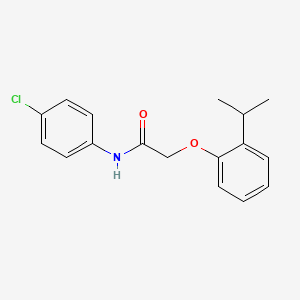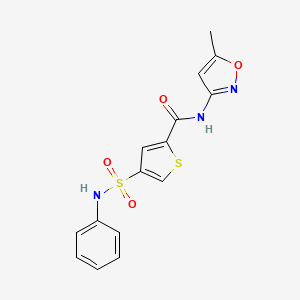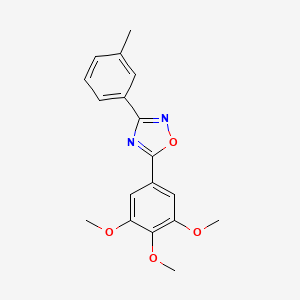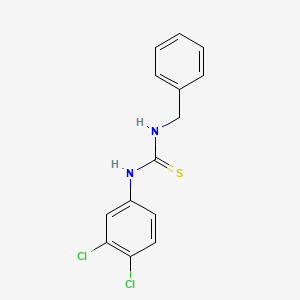![molecular formula C18H24N4O3S B5532444 N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5532444.png)
N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a pyrazole moiety and a methanesulfonamide group, making it a unique molecule with interesting chemical properties.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the pyrazole moiety: This step involves the reaction of the pyrrolidine intermediate with a phenyl-substituted pyrazole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the methanesulfonamide group: This final step can be accomplished by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-methylpyrrolidin-3-yl]methanesulfonamide
- N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-ethylpyrrolidin-3-yl]methanesulfonamide
Uniqueness
N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[(3S,4R)-1-(3-phenyl-1H-pyrazole-5-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-12(2)14-10-22(11-17(14)21-26(3,24)25)18(23)16-9-15(19-20-16)13-7-5-4-6-8-13/h4-9,12,14,17,21H,10-11H2,1-3H3,(H,19,20)/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAXNCCVDTYNOT-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5532363.png)

![[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B5532378.png)

![3-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5532387.png)

![3,5-dimethyl-1-(4-{[2-(1H-pyrazol-1-ylmethyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5532400.png)
![2-(4-CYANOPHENOXY)-N'-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B5532405.png)
![5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone](/img/structure/B5532417.png)


![3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5532448.png)

![(1S,5R)-6-propyl-3-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)
